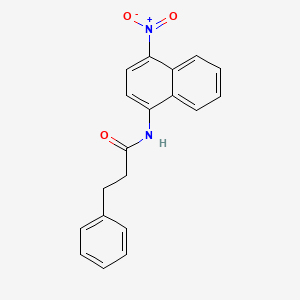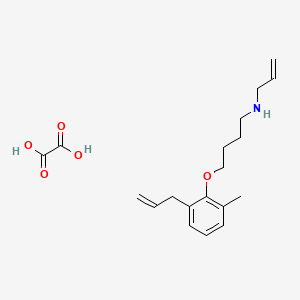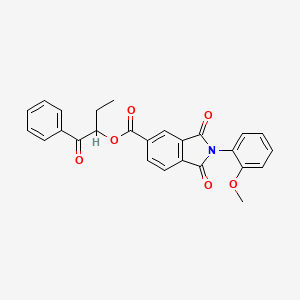
N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide
Descripción general
Descripción
N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a nitro group at the 4-position and an amide linkage connecting it to a phenylpropanamide moiety
Aplicaciones Científicas De Investigación
N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.
Medicine: Investigated for its potential pharmacological properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide typically involves the reaction of 4-nitronaphthylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(4-aminonaphthalen-1-yl)-3-phenylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Mecanismo De Acción
The mechanism of action of N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide is not fully understood. it is believed to interact with cellular components through its nitro and amide functionalities. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biomolecules. The amide linkage may facilitate binding to specific proteins or enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitronaphthalen-1-yl)benzamide
- N-(4-nitronaphthalen-1-yl)-2-phenylacetamide
- N-(4-nitronaphthalen-1-yl)-3-phenylbutanamide
Uniqueness
N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide is unique due to its specific structural features, including the nitro-substituted naphthalene ring and the phenylpropanamide moiety. These structural elements confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(4-nitronaphthalen-1-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(13-10-14-6-2-1-3-7-14)20-17-11-12-18(21(23)24)16-9-5-4-8-15(16)17/h1-9,11-12H,10,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTCMJDMKIJYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4000553.png)

![Diethyl 2-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4000564.png)
![Oxalic acid;2-[2-(4-phenylmethoxyphenoxy)ethylamino]ethanol](/img/structure/B4000578.png)
![(2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate](/img/structure/B4000586.png)
amine oxalate](/img/structure/B4000591.png)
![1-[4-(3-isopropyl-5-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4000600.png)
![2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4000607.png)
![3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4000613.png)
![3,3,6,6-tetramethyl-9-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B4000616.png)
![N-[2-(2-allyl-4-chlorophenoxy)ethyl]-3-methoxy-1-propanamine oxalate](/img/structure/B4000627.png)

![1-(2-Methoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000658.png)
![1-Methyl-4-[4-(4-phenylmethoxyphenoxy)butyl]piperazine](/img/structure/B4000674.png)
